3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propyl group: This step often involves alkylation reactions using propyl halides under basic conditions.
Attachment of the 3-methylphenyl group: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts.
Final modifications: Additional functional groups, such as the carboxamide, are introduced through amide formation reactions using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[3,4-b]pyridine core.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to attach various aryl or alkyl groups.
Scientific Research Applications
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity and thereby affecting biochemical pathways. The compound’s structure allows it to fit into binding pockets of proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide (DMST): This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share the pyrazolo[3,4-b]pyridine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3-methylphenyl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-5-9-23-18-17(14(4)22-23)16(11-13(3)20-18)19(24)21-15-8-6-7-12(2)10-15/h6-8,10-11H,5,9H2,1-4H3,(H,21,24) |
InChI Key |
MUHUBPBPFGPEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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